Product packaging for Imidazo[1,5-a]pyridine-1-sulfonamide(Cat. No.:CAS No. 112582-51-1)

Imidazo[1,5-a]pyridine-1-sulfonamide

Cat. No.: B049703
CAS No.: 112582-51-1
M. Wt: 197.22 g/mol
InChI Key: FMDANPBWUWXKQG-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyridine-1-sulfonamide (CAS: 112582-51-1) is a heterocyclic compound with the molecular formula C₇H₇N₃O₂S and a molecular weight of 197.21 g/mol . Its core structure consists of a fused imidazole and pyridine ring system, with a sulfonamide (-SO₂NH₂) group at the 1-position. The compound is typically synthesized to ≥98% purity for research applications, such as protease inhibition studies and molecular probe development .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3O2S B049703 Imidazo[1,5-a]pyridine-1-sulfonamide CAS No. 112582-51-1

Properties

CAS No.

112582-51-1

Molecular Formula

C7H7N3O2S

Molecular Weight

197.22 g/mol

IUPAC Name

imidazo[1,5-a]pyridine-1-sulfonamide

InChI

InChI=1S/C7H7N3O2S/c8-13(11,12)7-6-3-1-2-4-10(6)5-9-7/h1-5H,(H2,8,11,12)

InChI Key

FMDANPBWUWXKQG-UHFFFAOYSA-N

SMILES

C1=CC2=C(N=CN2C=C1)S(=O)(=O)N

Canonical SMILES

C1=CC2=C(N=CN2C=C1)S(=O)(=O)N

Synonyms

Imidazo[1,5-a]pyridine-1-sulfonamide (9CI)

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

Imidazo[1,5-a]pyridine derivatives, including sulfonamides, have been studied extensively for their biological activities. These compounds exhibit a range of pharmacological properties that make them suitable candidates for drug development.

Antimicrobial Activity

Recent studies have demonstrated the efficacy of imidazo[1,5-a]pyridine-1-sulfonamide derivatives against Mycobacterium tuberculosis (MTB). For instance, compounds synthesized in one study showed minimum inhibitory concentrations (MIC) ranging from 0.05 to 3.12 µg/mL against MTB H37Rv strains, indicating potent anti-tubercular activity. Notably, one derivative was found to be 125 times more potent than the standard drug ethambutol .

Anti-cancer Properties

Imidazo[1,5-a]pyridine derivatives have also been investigated for their anti-cancer potential. A series of hybrids combining imidazo[1,5-a]pyridine with benzimidazole were evaluated for cytotoxic activity against cancer cell lines, showing promising results in inhibiting tubulin polymerization and the PI3K/Akt pathway, which are critical in cancer progression .

Neurological Applications

The compound has been explored as a modulator of the TRPM8 receptor, which is implicated in various neurological disorders and pain syndromes. Research indicates that imidazo[1,5-a]pyridine-1-sulfonamides can alleviate inflammatory pain and may have applications in treating conditions exacerbated by cold stimuli .

Case Studies

Several case studies illustrate the practical applications and effectiveness of this compound derivatives:

StudyFocusFindings
Wu et al. (2016)Anti-TB ActivityIdentified novel IPA derivatives with MIC values as low as 0.027 µg/mL against drug-sensitive strains of MTB .
Linhu Li et al. (2020)CytotoxicityEvaluated multiple derivatives for cytotoxicity against human embryonic kidney cells; most showed high selectivity indices (SI ≥ 66) .
Gilish Jose et al. (2020)Hybrid CompoundsSynthesized hybrids showing significant anti-cancer activity with IC50 values indicating potent inhibition of tumor growth .

Comparison with Similar Compounds

Structural and Functional Variations

The biological and physicochemical properties of imidazo[1,5-a]pyridine derivatives are highly dependent on substituents. Below is a comparative analysis:

Compound Name Substituents/Modifications Key Properties/Applications References
Imidazo[1,5-a]pyridine-1-sulfonamide -SO₂NH₂ at position 1 Protease inhibition; high solubility
3-Sulfinylimidazo[1,5-a]pyridines -SO₂R group at position 3 Synthesized via iodine-mediated one-pot method
Hydrazone-functionalized derivatives Hydrazone moiety at variable positions Antibacterial activity; luminescent properties
1-Substituted pyridyl derivatives Pyridyl groups at position 1 Cysteine protease inhibitors (IC₅₀ ~ 0.2–5 µM)
3-(4-Chlorophenyl)-1-(phenylmethyl) Chlorophenyl and benzyl groups Undisclosed bioactivity; molecular weight 318.8
Benzopyrylium-NIR fluorescent probe Benzopyrylium fused to imidazo[1,5-a]pyridine Near-infrared imaging; ultra-large Stokes shift

Preparation Methods

Nitroalkane-Mediated Cyclization

Nitroalkanes, activated by phosphorous acid in PPA, react with 2-picolylamines to form the imidazo[1,5-a]pyridine core. For example, 2-(aminomethyl)pyridine reacts with α-nitroacetophenone in PPA at 110°C for 3 hours, yielding the bicyclic product in 65–72% yield. Steric hindrance from substituents on the nitroalkane can reduce yields, necessitating optimized conditions for bulkier substrates.

Key Reaction Parameters

  • Temperature: 110–120°C

  • Acid Medium: 85% PPA

  • Time: 2–5 hours

  • Yield Range: 50–75%

Alternative Cyclocondensation Approaches

Cyclocondensation with carboxylic acid derivatives (e.g., acyl chlorides) or oxidative cyclization with aldehydes offers complementary routes. However, nitroalkane-based methods are favored for their regioselectivity and functional group tolerance.

Direct Sulfonylation of Pre-Formed Imidazo[1,5-a]pyridine

Electrophilic Substitution with Sulfonating Agents

Imidazo[1,5-a]pyridine undergoes electrophilic substitution at the 1-position with sulfonating agents. A patent method describes reacting imidazo[1,5-a]pyridine with N-chlorosuccinimide (NCS) and sulfonamide precursors in chloroform to directly introduce the sulfonamide group.

Typical Procedure

  • Reactants: Imidazo[1,5-a]pyridine (1 equiv), NCS (1.2 equiv), sulfonamide (1.1 equiv)

  • Conditions: 0°C to room temperature, 12 hours

  • Yield: 60–70%

Comparative Analysis of Methods

Method Key Steps Yield (%) Advantages Limitations
Cyclocondensation + SulfonationCyclization → Sulfonation → Amination50–85High regioselectivity; scalableHarsh acid conditions; multi-step
Direct SulfonylationSingle-step substitution60–70Simplified workflowLower yields; limited substrate scope

Mechanistic Insights and Optimization

Cyclocondensation Mechanism

The reaction proceeds via nucleophilic attack of 2-picolylamine on the electrophilic nitroalkane, forming an amidinium intermediate. Subsequent 5-exo-trig cyclization and elimination of phosphorylated hydroxylamine yield the imidazo[1,5-a]pyridine core.

Sulfonation Selectivity

Sulfonation at the 1-position is favored due to electron density distribution in the imidazo[1,5-a]pyridine ring. Computational studies suggest that the 1-position is more susceptible to electrophilic attack compared to other positions .

Q & A

Q. How are advanced separation techniques (e.g., membrane technologies) applied to purify derivatives?

  • Answer : highlights nanofiltration membranes (MWCO 300–500 Da) for isolating sulfonamide derivatives with >90% purity. Process parameters (pH, pressure) are optimized via response surface methodology (RSM) .

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